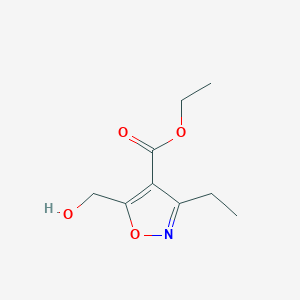

Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate

Description

Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a hydroxymethyl group at position 5, an ethyl group at position 3, and an ethyl ester moiety at position 2. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The hydroxymethyl group may enhance solubility and hydrogen-bonding capacity compared to non-polar substituents, influencing reactivity and biological interactions .

Properties

CAS No. |

95104-41-9 |

|---|---|

Molecular Formula |

C9H13NO4 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

ethyl 3-ethyl-5-(hydroxymethyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H13NO4/c1-3-6-8(9(12)13-4-2)7(5-11)14-10-6/h11H,3-5H2,1-2H3 |

InChI Key |

CFUDKFVSCPYNGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1C(=O)OCC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate typically involves the reaction of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol in the presence of a solvent like tetrahydrofuran. The reaction is carried out at room temperature and involves the use of catalysts such as 18-crown-6 and potassium carbonate . The reaction mixture is then cooled, and the product is extracted using dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Solvent-free synthesis methods have been developed to reduce waste and improve efficiency. These methods involve shorter reaction times and lower energy consumption, making them more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among isoxazole-4-carboxylate derivatives include substituents at positions 3, 4, and 5, which significantly alter physicochemical properties and bioactivity. Below is a comparative analysis based on evidence:

Hydrogen Bonding and Crystallography

- Ethyl 5-amino-3-methylisoxazole-4-carboxylate forms intermolecular N–H⋯O hydrogen bonds, creating R2<sup>2</sup>(7) ring motifs and chain-like structures along the crystallographic b-axis .

Biological Activity

Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial and anticancer properties, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of hydroxymethyl and carboxylate functional groups is significant for its biological interactions. Its molecular formula is CHNO, and it has notable physical properties that contribute to its bioactivity.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The hydroxymethyl and carboxylate groups can form hydrogen bonds with target proteins, influencing their conformation and function.

- Electrostatic Interactions : These interactions enhance binding affinity to specific enzymes or receptors, potentially leading to altered enzymatic activity or receptor signaling.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The bioactivity is attributed to its ability to disrupt microbial cell functions through interaction with cellular targets such as enzymes and membrane proteins .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

This compound has also demonstrated promising anticancer activity. In vitro studies indicate its ability to inhibit the proliferation of various cancer cell lines. The mechanisms underlying this activity may involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancerous cells.

- Inhibition of Cell Cycle Progression : It may interfere with signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cancer Cell Line | IC (μM) |

|---|---|

| A549 (Lung) | 10 |

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations less than those required for traditional antibiotics, indicating its potential as an alternative treatment option.

- Anticancer Research : In a series of experiments on lung cancer cells (A549), the compound was shown to significantly reduce cell viability compared to control groups, suggesting strong anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.